molecular formula C13H9Cl B144268 9-Chloro-9H-fluorene CAS No. 6630-65-5

9-Chloro-9H-fluorene

Cat. No. B144268
CAS RN: 6630-65-5
M. Wt: 200.66 g/mol
InChI Key: CVCQMAKDIKSUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-9H-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon with a unique structure that includes a five-membered ring. This compound is not explicitly detailed in the provided papers, but its parent compound, 9H-fluorene, is mentioned as a building block for more complex structures and is known for its interesting chemical and physical properties.

Synthesis Analysis

The synthesis of fluorene derivatives can be achieved through various methods, including Suzuki or Sonogashira cross-coupling reactions, which have been used to synthesize 9-(cycloheptatrienylidene)fluorene derivatives with good yields . Additionally, the gas-phase synthesis of 9H-fluorene itself has been demonstrated through the radical-radical reaction of benzyl with phenyl radicals, which defies conventional wisdom by not initiating through recombination at their radical centers .

Molecular Structure Analysis

The molecular structure of fluorene derivatives can vary significantly. For instance, 9-(cycloheptatrienylidene)fluorene consists of a flat fluorenylidene part and a non-planar cycloheptatrienylidene moiety . The dihedral angle between the fluorene moiety and a chlorophenyl ring in N-(4-Chlorophenyl)-9H-fluoren-9-imine is 64.59°, indicating a significant twist in the molecule .

Chemical Reactions Analysis

Fluorene derivatives exhibit interesting chemical behaviors. For example, 9-(cycloheptatrienylidene)fluorene derivatives have been shown to act as acid-sensing fluorophores, displaying "off-on" fluorescence behaviors in response to varying acid concentrations . The reaction of 9-fluorenyltris(trimethylsilyl)silane with chlorine leads to the formation of dichloro-9-fluorenyltrimethylsilylsilane, demonstrating the reactivity of fluorene derivatives with halogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are diverse. Some compounds, such as 2,7-bis(4-pentylphenyl)-9,9-diethyl-9H-fluorene, exhibit mesogenic behavior with monotropic nematic liquid crystalline properties and polymorphism in the solid state . The optical properties of oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores have been studied, showing broad absorption and fluorescence spectra with medium large Stokes shifts, indicating restricted geometrical changes upon optical excitation .

Scientific Research Applications

  • Fungal Disease Treatment in Tomatoes

    • Application Summary : 9-Chlorofluorene has been found to have therapeutic effects on fungal diseases in tomatoes .
  • Synthesis of Antimalarial Drug Analogue

    • Application Summary : 9-Chlorofluorene has been used in the synthesis of an antimalarial drug analogue, benflumetol .
  • Synthesis of Cyclic and Acyclic Ketones, Esters, and Lactones

    • Application Summary : 9-Chlorofluorene is used as a precursor for the synthesis of cyclic and acyclic ketones, esters, and lactones. These can be used for the synthesis of flavones and coumarone derivatives .
    • Methods and Procedures : The bromination of the side chain in a 2-acetyl 9H-fluorene with potassium bromide-bromate mixture (Winkler’s reagent) in the presence of fly ash in an aqueous medium .
  • Urban Atmosphere Pollutant

    • Application Summary : 9-Chlorofluorene is part of a class of halogenated pollutants observed in the urban atmosphere .
  • Fluorescent Material Building Block

    • Application Summary : 9H-9-Silafluorenes, which can be derived from 9-Chlorofluorene, are attractive building blocks for fluorescent materials because of their appealing optical properties, high stability against light and chemical agents, and high quantum yields .
  • Organic Synthesis

    • Application Summary : 9-Chlorofluorene is used in organic synthesis as a building block for various chemical compounds .
  • Mass Spectrometry Studies

    • Application Summary : 9-Chlorofluorene has been used in mass spectrometry studies to understand its fragmentation patterns .

Safety And Hazards

9-Chloro-9H-fluorene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

9-chloro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCQMAKDIKSUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216515
Record name Fluorene, 9-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chlorofluorene

CAS RN

6630-65-5
Record name 9-Chlorofluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6630-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Chlorofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6630-65-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluorene, 9-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6630-65-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-Chlorofluorene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T329HG6ZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a cold (0° C.) suspension of 9-hydroxyfluorene (49 g) in benzene (650 mL) was added thionylchloride (70 mL). This solution was allowed to stir while warming up to room temperature overnight. The benzene was distilled off and the product was recrystallized from isopropylether to give 41 g of the title compound as a white solid: m.p. 87°-89° C.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Chloro-9H-fluorene
Reactant of Route 2
9-Chloro-9H-fluorene
Reactant of Route 3
9-Chloro-9H-fluorene
Reactant of Route 4
9-Chloro-9H-fluorene
Reactant of Route 5
9-Chloro-9H-fluorene
Reactant of Route 6
9-Chloro-9H-fluorene

Citations

For This Compound
7
Citations
F Wang, Y Nishimoto, M Yasuda - Angewandte Chemie, 2022 - Wiley Online Library
… However, 9-chloro-9H-fluorene 1 y failed to yield the desired product due to instability of the corresponding fluorenyl cation intermediate. Owing to the stabilization of the cationic …
Number of citations: 4 onlinelibrary.wiley.com
M Qiao, W Cao, B Liu, X Zhao, J Qu - Analytical and Bioanalytical …, 2017 - Springer
… Five ClPAH standards—9-chloro-9H-fluorene (9-ClFluo; 50 μg/mL in isooctane), 9-ClPhe (50 μg/mL in isooctane), 2-chloroanthrancene (2-ClAnt; 50 μg/mL in isooctane), 1-…
Number of citations: 15 link.springer.com
P Strazzolini, AG Giumanini, G Verardo - Tetrahedron, 1994 - Elsevier
In the reaction between an acyl halide and an alcohol the thermodynamically favoured prodtcts are the free carboxylic acid and the alkyl halide. The initial reaction is, generally, the …
Number of citations: 45 www.sciencedirect.com
BH Xing, XX Zhao, YJ Qin, P Zhang… - Journal of Chemical …, 2020 - journals.sagepub.com
… 9-Chloro-9H-fluorene (4y): 21 Isolated by silica gel column chromatography (petroleum ether/ethyl acetate 100:1) in 83% yield. White solid; mp 92 C. H NMR (400 MHz, CDCl 3 ): δ 7.61…
Number of citations: 2 journals.sagepub.com
NI Martin - 2004 - era.library.ualberta.ca
… 110 9-Chloro-9H-fluorene-9-carbonyl chloride (27) … Preparation of 9-chloro-9H-fluorene-9-carbonyl chloride … Preparation of 9-chloro-9H-fluorene-9-carbonyl chloride …
Number of citations: 1 era.library.ualberta.ca
F Wang - Angew. Chem. Int. Ed, 2015 - ir.library.osaka-u.ac.jp
… However, 9-chloro-9Hfluorene 1y failed to yield the desired product due to instability of the corresponding fluorenyl cation intermediate.[13] Owing to the stabilization of the cationic …
Number of citations: 2 ir.library.osaka-u.ac.jp
ML Yao, AB Pippin, GW Kabalka - Tetrahedron Letters, 2010 - academia.edu
… g A 21% yield of 9-chloro-9H-fluorene was isolated. …
Number of citations: 17 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.